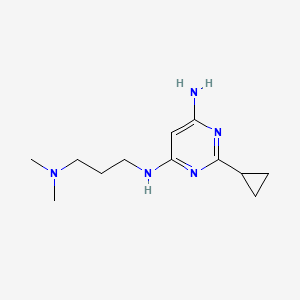

2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine

Overview

Description

2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine, also known as 2-CPD, is an organic compound that is widely used in laboratory experiments and scientific research. 2-CPD is a substituted pyrimidine, which is a heterocyclic aromatic organic compound containing a six-membered ring of four carbon atoms and two nitrogen atoms. 2-CPD is a versatile compound that can be used in a variety of different applications, including synthesis, drug development, and biochemistry.

Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives have been reported to exhibit anticancer properties . They can modulate myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antimicrobial and Antifungal Applications

These compounds have shown antimicrobial and antifungal properties . They can be used to develop new drugs to combat various microbial and fungal infections .

Antiparasitic Applications

Pyrimidine derivatives have been reported to exhibit antiparasitic properties . They can be used in the development of drugs to treat parasitic infections .

Diuretic Applications

These compounds have been found to have diuretic effects . They can be used in the treatment of conditions that benefit from increased urine production .

Antitumor Applications

Pyrimidine derivatives have shown antitumor properties . They can be used in the development of drugs for cancer therapy .

Antifilarial Applications

These compounds have been reported to exhibit antifilarial properties . They can be used in the development of drugs to treat filarial infections .

DNA Topoisomerase II Inhibitors

Pyrimidine derivatives can act as DNA topoisomerase II inhibitors . They can be used in the development of drugs to treat conditions that benefit from the inhibition of this enzyme .

Antitubercular Agents

These compounds have been reported to exhibit antitubercular properties . They can be used in the development of drugs to treat tuberculosis .

Mechanism of Action

Target of Action

The primary target of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is FMS-like Tyrosine Kinase 3 (FLT3), a member of the receptor tyrosine kinase family . FLT3 is predominantly expressed on hematopoietic progenitor cells but is also found in other tissues such as placenta, gonads, and brain . The activation of FLT3 through a mutation is recognized as the most common molecular abnormality in acute myeloid leukemia (AML), and these mutations also play a role in other hematologic malignancies .

Mode of Action

2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine interacts with FLT3 by inhibiting its kinase activity . The compound is a Type-II kinase inhibitor, which means it binds to the inactive conformation of the kinase . This interaction results in the inhibition of FLT3’s kinase activity, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of FLT3 by 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine affects several downstream signaling pathways, including the PI3K/AKT, STAT5, and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation . By inhibiting FLT3, the compound disrupts these pathways, leading to reduced cell proliferation and survival .

Result of Action

The inhibition of FLT3 by 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine results in reduced cell proliferation and survival, particularly in cells that have FLT3 mutations . This can lead to a decrease in the number of leukemia cells in individuals with AML, potentially leading to a reduction in disease symptoms .

properties

IUPAC Name |

2-cyclopropyl-4-N-[3-(dimethylamino)propyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5/c1-17(2)7-3-6-14-11-8-10(13)15-12(16-11)9-4-5-9/h8-9H,3-7H2,1-2H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZSTOFUQWRSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC(=NC(=C1)N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

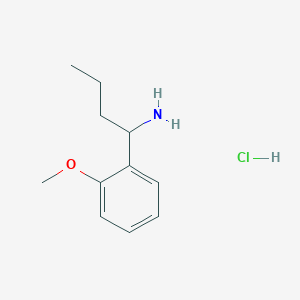

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

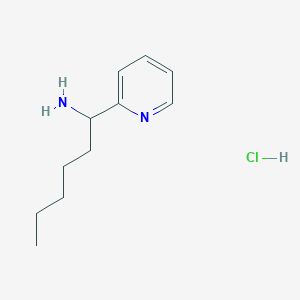

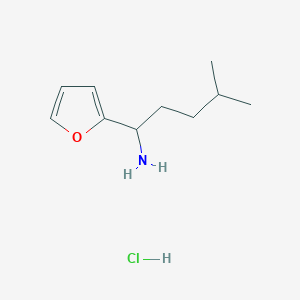

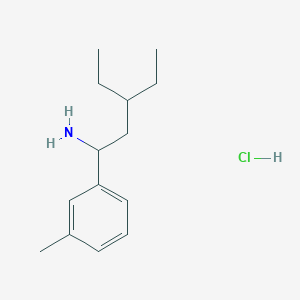

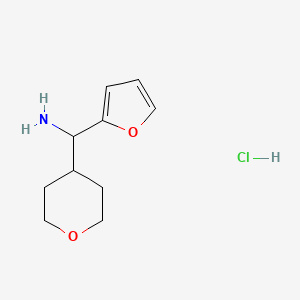

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)